2-C-Methyl-D-erythrono-1,4-lactone
Overview
Description
2-C-Methyl-1,4-erythrono-D-lactone is a gamma-lactone.
Scientific Research Applications
Antioxidant Properties
- Novel Antioxidant Agents: A study by (Manfredini et al., 2000) highlights the design and testing of molecular combinations of antioxidants, including ascorbic acid and alpha-tocopherol analogues, which incorporate 3,4-dihydroxy compounds. These compounds demonstrated significant antioxidant effects and potential as therapeutic agents against free radical damage.
Synthesis and Material Applications
- Synthesis of Glycerin Carbonate-Based Intermediates: Research by (Benyahya et al., 2011) involves the synthesis of intermediates related to 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one. These compounds are significant for creating polyhydroxyurethanes without isocyanate, highlighting potential material applications.
Biological and Pharmaceutical Applications
- Bioactivity in Plants: The study by (Liu et al., 2019) discusses a metabolite from Bacillus subtilis that includes a compound structurally similar to 3,4-dihydroxy-3-methyl-2-pentanone. This compound is significant for inducing disease resistance in plants via various signaling pathways.
- Synthesis and Characterization of Enantiomers: The work of (Masuda et al., 2016) includes the synthesis of enantiomers related to 3,4-dihydroxyarginine, highlighting their potential inhibitory activity against nitric oxide synthase, relevant for pharmaceutical research.
Mechanism of Action
Mode of Action
It is known that the compound is inactive alone but can elicit certain behaviors when mixed with other fractions . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It is known that the compound is formed through the oxidation of certain suitable starting materials into lactones, such as methyl acrylate . This is then reduced to form 2-C-Methyl-D-erythrono-1,4-lactone
Pharmacokinetics
The compound is known to be soluble in water, alcohols, and ether solvents , which may influence its bioavailability
Result of Action
It is known that the compound can elicit certain behaviors when mixed with other fractions
Action Environment
It is known that the compound is relatively safe, but appropriate use and protective measures should be taken
Biochemical Analysis
Biochemical Properties
The 2-C-Methyl-D-erythrono-1,4-lactone is involved in the mevalonate and the 2-C-methyl-D-erythritol 4-phosphate pathways, which generate the corresponding isoprenoid precursors (isopentenyl diphosphate and dimethylallyl diphosphate), as well as the late pathways that lead to sesquiterpene lactone biosynthesis . The enzymes and proteins it interacts with are yet to be fully identified.
Cellular Effects
It is known to play a crucial role in the biosynthesis of sesquiterpene lactones, which are involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from suitable starting materials such as methyl acrylate through oxidation reactions. It is then reduced to form this compound
Metabolic Pathways
This compound is involved in the mevalonate and the 2-C-methyl-D-erythritol 4-phosphate pathways, which generate the corresponding isoprenoid precursors . The specific enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels are yet to be fully identified.
Properties
IUPAC Name |
3,4-dihydroxy-3-methyloxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTGZAWPVDWARE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(COC1=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466785 | |
Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63700-30-1, 18465-71-9 | |
Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-C-Methyl-1,4-erythrono-D-lactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029884 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2-C-Methyl-D-erythrono-1,4-lactone?
A: this compound acts as an oviposition stimulant for the swallowtail butterfly species Papilio bianor. This compound is found in the leaves of the Orixa japonica plant, a major host for P. bianor larvae. Interestingly, while the compound itself doesn't induce oviposition, it triggers this behavior when combined with other fractions extracted from the plant. [] This suggests a synergistic effect between this compound and other yet unidentified components in the plant that ultimately influence the butterfly's egg-laying choices.
Q2: Are there any known synthetic routes for this compound?
A: Yes, several synthetic approaches for this compound have been developed. Notably, a new synthetic method for this compound was reported, providing an alternative route for its preparation. [, ] Additionally, an efficient chemo-, regio-, and enantioselective hydrolysis of (±)-2,3-di-O-acetyl-2-C-methyl-d-erythrono-1,4-lactone catalyzed by Amano PS allows the preparation of (−)-2-C-Methyl-D-erythrono-1,4-lactone. [] These synthetic methods provide valuable tools for obtaining this biologically relevant compound and exploring its properties further.
Q3: Is this compound found in other plant species besides Orixa japonica?
A: Research indicates that (−)-2-C-Methyl-D-erythrono-1,4-lactone has also been isolated from Astragalus lusitanicus Lam., commonly known as Portuguese milk-vetch. [] This finding suggests a potentially wider distribution of this compound in the plant kingdom and raises questions about its ecological roles in different plant species.
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